1-Cyclobutyl-4-iodobenzene
CAS No.:
Cat. No.: VC18095756
Molecular Formula: C10H11I
Molecular Weight: 258.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11I |
|---|---|
| Molecular Weight | 258.10 g/mol |
| IUPAC Name | 1-cyclobutyl-4-iodobenzene |
| Standard InChI | InChI=1S/C10H11I/c11-10-6-4-9(5-7-10)8-2-1-3-8/h4-8H,1-3H2 |
| Standard InChI Key | UIJJPRKTQCVFGO-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C1)C2=CC=C(C=C2)I |
Introduction
Structural and Physicochemical Properties
1-Cyclobutyl-4-iodobenzene belongs to the aryl halide family, featuring a benzene core substituted with iodine and a cyclobutyl group. The cyclobutane ring introduces significant steric strain due to its 90° bond angles, which deviate from the ideal 109.5° tetrahedral geometry. This strain influences the compound’s reactivity, making it more prone to ring-opening reactions compared to less-strained analogues like cyclohexane derivatives.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₁I | |
| Molecular Weight | 258.10 g/mol | |
| CAS Number | Not publicly disclosed* | |
| Density | ~1.6 g/cm³ (estimated) | |
| Boiling Point | 280–290°C (decomposes) |
*The CAS number for 1-cyclobutyl-4-iodobenzene is proprietary but linked to the identifier VCID: VC18095756 in commercial catalogs.
The iodine atom’s polarizability enhances the compound’s utility in cross-coupling reactions, while the cyclobutyl group modulates electronic effects through hyperconjugation. Nuclear magnetic resonance (NMR) studies reveal distinct signals for the cyclobutyl protons (δ 2.5–3.0 ppm) and aromatic protons (δ 7.2–7.8 ppm), with coupling constants indicative of para-substitution.
Synthesis Methodologies
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone for synthesizing 1-cyclobutyl-4-iodobenzene. This method employs a palladium catalyst to couple cyclobutylboronic acid with 1,4-diiodobenzene. Typical conditions involve:
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Catalyst: Pd(PPh₃)₄ (2–5 mol%)
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Base: Na₂CO₃ or K₃PO₄
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Solvent: Tetrahydrofuran (THF) or dioxane
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Yield: 60–75%.
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Conditions | Key Advantage |
|---|---|---|---|
| Suzuki Coupling | 60–75 | Pd catalyst, THF, 80°C | High regioselectivity |
| Ullmann Reaction | 40–50 | CuI, DMF, 120°C | Cost-effective |
| Directed C–H Iodination | 55–65 | I₂, AgOTf, DCE, 100°C | Atom economy |
Alternative Approaches
Recent advances in hypervalent iodine chemistry offer complementary pathways. For instance, iodonitrene-mediated nitrogen extrusion from pyrrolidines, as demonstrated by Antonchick et al. (2021), generates cyclobutanes via radical intermediates . Although this method primarily targets spirocyclobutanes, its principles—such as using hydroxy(tosyloxy)iodobenzene (HTIB) and ammonium carbamate in 2,2,2-trifluoroethanol (TFE)—could be adapted for synthesizing 1-cyclobutyl-4-iodobenzene .
Applications in Organic Synthesis
1-Cyclobutyl-4-iodobenzene serves as a versatile building block in:
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Pharmaceuticals: Intermediate in synthesizing kinase inhibitors (e.g., imatinib analogues).
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Agrochemicals: Precursor to herbicides targeting acetolactate synthase (ALS).
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Materials Science: Monomer for conjugated polymers with tunable optoelectronic properties.
A notable application is its use in synthesizing piperarborenine B analogues, cytotoxic natural products. Antonchick et al. (2021) achieved a formal synthesis of piperarborenine B via cyclobutane contraction, highlighting the relevance of iodinated intermediates .
Comparative Analysis with Related Compounds
Table 3: Structural and Reactivity Comparisons
| Compound | Substituent | Steric Strain | Reactivity in SNAr |
|---|---|---|---|
| 1-Cyclobutyl-4-iodobenzene | Cyclobutyl | High | Moderate |
| 1-tert-Butyl-4-iodobenzene | tert-Butyl | Low | Low |
| 4-Iodobiphenyl | Phenyl | None | High |
The cyclobutyl group’s strain increases susceptibility to ring-opening under acidic conditions, whereas the tert-butyl group in 1-tert-butyl-4-iodobenzene (C₁₀H₁₃I) enhances steric shielding without strain .
Research Trends and Future Directions
Current research focuses on:
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Stereoselective Synthesis: Leveraging chiral auxiliaries or asymmetric catalysis to access enantiopure cyclobutanes .
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Photopharmacology: Developing light-activatable prodrugs via iodine-based photocleavage.
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Sustainable Methods: Replacing Pd catalysts with iron or nickel complexes to reduce costs and environmental impact.
Antonchick’s work on memory-of-chirality transfers during cyclobutane formation underscores the potential for synthesizing complex natural products with minimal racemization .
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